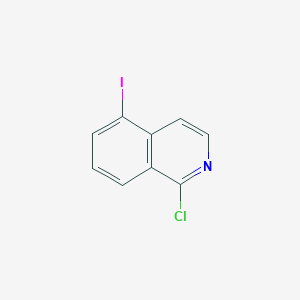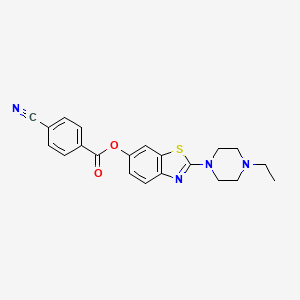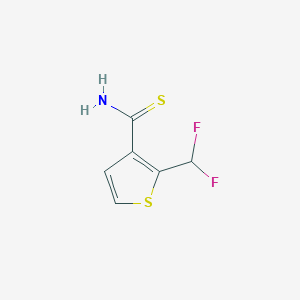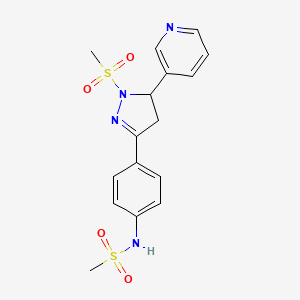
1-Chloro-5-iodoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-5-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
作用機序
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-5-iodoisoquinoline are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 1-chloroisoquinoline, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 1-chloroisoquinoline with an iodoarene under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions: 1-Chloro-5-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with various aryl or alkyl groups
科学的研究の応用
1-Chloro-5-iodoisoquinoline has several applications in scientific research:
類似化合物との比較
- 1-Chloroisoquinoline
- 5-Iodoisoquinoline
- 1-Bromo-5-iodoisoquinoline
- 1-Chloro-5-bromoisoquinoline
Comparison: 1-Chloro-5-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions.
特性
IUPAC Name |
1-chloro-5-iodoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSURVEHDDGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)


![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)
![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2614606.png)
![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
